molecular formula C13H18ClN B3249038 8-Phenyl-6-azaspiro[3.4]octane hydrochloride CAS No. 1909319-09-0

8-Phenyl-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B3249038
CAS No.: 1909319-09-0
M. Wt: 223.74
InChI Key: NCVDWSPBISQKCP-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic Chemistry

Spirocyclic scaffolds, characterized by two rings connected by a single common atom, are of significant interest in modern organic chemistry. bldpharm.com Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by providing well-defined spatial arrangements of substituents. nih.govsigmaaldrich.com This inherent three-dimensionality is crucial for enhancing the specificity of molecular interactions with biological targets. nih.gov

The introduction of a spirocyclic core into a molecule increases its fraction of sp3 hybridized carbons (Fsp3), a parameter often correlated with successful clinical development. bldpharm.com A higher Fsp3 value can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, which are critical for the development of new drug candidates. bldpharm.comsigmaaldrich.com The unique architecture of spirocycles is found in numerous catalysts, ligands, and materials, making their synthesis a subject of considerable interest. acs.org

Evolution of Azaspirocyclic Architectures in Synthetic and Medicinal Chemistry

Azaspirocycles, which incorporate a nitrogen atom into the spirocyclic framework, represent a particularly important class of these molecules in medicinal chemistry. mdpi.com Nitrogen-containing heterocyclic compounds are prevalent in a vast number of natural products and pharmaceuticals. nih.gov The integration of a nitrogen atom into a spirocyclic system can significantly influence a molecule's biological activity and pharmacokinetic properties. bldpharm.com

The development of synthetic methodologies for creating novel azaspirocycles is an active area of research. nih.govresearchgate.net Efficient synthetic pathways, including intramolecular cyclizations and reductive aminations, have been developed to produce these complex three-dimensional structures. nih.gov These scaffolds serve as valuable building blocks in drug discovery, with some demonstrating potential as RNA binders and inhibitors of critical biological interactions, such as the Tat/TAR interaction in HIV-1. nih.gov The conformational constraint imposed by the azaspirocyclic core can lead to enhanced potency and selectivity for biological targets. researchgate.net

Contextualization of 8-Phenyl-6-azaspiro[3.4]octane Hydrochloride within Contemporary Chemical Research

This compound is a specific example of an azaspirocyclic compound that has emerged as a building block in chemical research. Its structure features a four-membered ring and a five-membered ring sharing a common carbon atom, with a phenyl group attached to the five-membered, nitrogen-containing ring. This compound is part of a larger family of azaspiro[3.4]octanes that are explored for their potential in developing novel therapeutics. rsc.org

While extensive research on this specific molecule is still emerging, its structural motifs are characteristic of compounds designed for exploring new chemical space in drug discovery. The presence of the phenyl group provides a site for further functionalization, and the azaspiro[3.4]octane core imparts the desirable three-dimensional geometry and rigidity that medicinal chemists seek. It is available to the research community as its hydrochloride salt, which typically enhances stability and solubility.

Below are the key chemical properties of this compound:

PropertyValue
Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
IUPAC Name 8-phenyl-6-azaspiro[3.4]octane;hydrochloride
CAS Number 1909319-09-0
Canonical SMILES C1CC2(C1)CNC(C2)C3=CC=CC=C3.Cl

This interactive data table provides a summary of the key identifiers and properties for this compound. Data sourced from chemical databases. nih.govachemblock.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenyl-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-5-11(6-3-1)12-9-14-10-13(12)7-4-8-13;/h1-3,5-6,12,14H,4,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVDWSPBISQKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 8 Phenyl 6 Azaspiro 3.4 Octane Hydrochloride

Retrosynthetic Analysis and Key Disconnection Approaches for the Azaspiro[3.4]octane Core

A retrosynthetic analysis of the 8-Phenyl-6-azaspiro[3.4]octane core suggests several viable disconnection points. The primary challenge lies in the construction of the spirocyclic junction and the regioselective introduction of the phenyl substituent at the C8 position.

One logical approach involves disconnecting the azetidine (B1206935) ring. This could be envisioned through an intramolecular cyclization of a suitably functionalized cyclopentylamine (B150401) precursor. For instance, a 1-(aminomethyl)-1-(2-phenylethyl)cyclopentane derivative could serve as a key intermediate. The formation of the four-membered nitrogen-containing ring would then be the final key step.

Alternatively, a disconnection across the cyclopentane (B165970) ring could be considered. This might involve the annulation of a cyclopentane ring onto a pre-existing azetidine derivative. This strategy, however, may present challenges in controlling the regiochemistry of the annulation to achieve the desired 8-phenyl substitution.

A third approach could involve a convergent synthesis where both the azetidine and cyclopentane rings are formed in a concerted or sequential manner from acyclic precursors. This could potentially be achieved through cycloaddition reactions.

Classical and Contemporary Synthetic Routes to Azaspiro[3.4]octane Scaffolds

The synthesis of azaspiro[3.4]octane scaffolds has been approached through various classical and contemporary methods, which can be adapted for the synthesis of the 8-phenyl derivative. researchgate.net

Intramolecular reactions are a cornerstone for the formation of spirocyclic systems. One of the most common methodologies for assembling spirocyclic scaffolds relies on intramolecular SN2 alkylation. researchgate.net This involves a nucleophilic attack from the nitrogen atom onto an electrophilic carbon center within the same molecule to close the ring.

Another powerful technique is Ring-Closing Metathesis (RCM), which has been successfully employed in the synthesis of various heterocyclic and carbocyclic rings. This reaction would involve a diene precursor containing the necessary nitrogen and phenyl functionalities, which upon exposure to a suitable catalyst (e.g., Grubbs' or Schrock's catalyst), would undergo cyclization to form the desired spirocyclic alkene, which could then be reduced.

The formation of the azetidine ring is a critical step. One strategy involves the annulation of a four-membered ring onto a pre-existing cyclopentane structure. rsc.org Alternatively, a [3+2] cycloaddition reaction could be employed to construct the cyclopentane ring fused to the azetidine. researchgate.net The strategic placement of functional groups on the starting materials is crucial for guiding the regiochemical outcome of the cyclization.

Achieving the desired regioselectivity, with the phenyl group at the C8 position, is a significant challenge. The choice of starting materials and the reaction sequence are paramount. For instance, starting with a phenyl-substituted cyclopentanone (B42830) derivative could be a viable strategy to ensure the correct placement of the phenyl group.

Stereoselective synthesis to control the chirality at the C8 position would likely involve the use of chiral auxiliaries, asymmetric catalysts, or starting from a chiral pool material. While specific stereoselective syntheses for 8-phenyl-6-azaspiro[3.4]octane are not widely reported, general principles of asymmetric synthesis can be applied.

Advanced Synthetic Techniques Applicable to 8-Phenyl-6-azaspiro[3.4]octane Hydrochloride

Modern synthetic chemistry offers a range of advanced techniques that could be applied to the synthesis of this spirocycle.

Metal-catalyzed reactions offer efficient and selective methods for ring construction. researchgate.net For example, palladium-catalyzed intramolecular C-N bond formation could be a powerful tool for the final ring closure to form the azetidine. Transition metal-catalyzed [2+2+1] or other cycloaddition reactions could also be explored for the convergent assembly of the spirocyclic core.

Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This technology could potentially be leveraged for the construction of the C-C bonds of the cyclopentane ring or for the functionalization of the azaspiro[3.4]octane core.

Asymmetric Synthesis Methodologies (e.g., Chiral Auxiliaries, Organocatalysis, Biocatalysis)

Achieving enantiomerically pure forms of chiral compounds like 8-Phenyl-6-azaspiro[3.4]octane is crucial for pharmaceutical applications. Asymmetric synthesis methodologies provide pathways to selectively produce one enantiomer over the other.

Chiral Auxiliaries: This strategy involves temporarily incorporating an optically active compound (the chiral auxiliary) into the synthetic route to direct the stereochemical outcome of a key reaction. wikipedia.orgwordpress.com The auxiliary provides a stereo-differentiated environment that biases the formation of one diastereomer. scielo.org.mx After the desired chiral center is established, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com Commonly used auxiliaries include derivatives of amino acids, such as oxazolidinones (popularized by Evans), and sulfur-based auxiliaries like thiazolidinethiones. wordpress.comscielo.org.mx For the synthesis of a spirocyclic system, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the quaternary spirocenter.

Organocatalysis: This approach utilizes small organic molecules as catalysts to accelerate chemical reactions and control stereoselectivity. Unlike metal-based catalysts, organocatalysts are often less toxic and less sensitive to air and moisture. In the context of spirocycle synthesis, chiral primary aminothioureas have been used in dual catalyst systems to promote highly enantioselective intermolecular cycloadditions, yielding complex bicyclic structures. nih.gov Such catalytic systems could be adapted for the asymmetric construction of the 8-Phenyl-6-azaspiro[3.4]octane core.

Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. nih.govnih.gov This field has advanced significantly, allowing for the synthesis of complex molecules. A notable example is the development of a stereodivergent carbene transferase platform for the cyclopropanation of unsaturated exocyclic N-heterocycles, which provides access to various azaspiro[2.y]alkanes with excellent diastereoselectivity and enantioselectivity. chemrxiv.org Such biocatalytic methods, which can be scaled up and operate with high substrate concentrations using engineered enzymes, represent a powerful and sustainable approach for producing chiral azaspirocycles. chemrxiv.org

Table 1: Comparison of Asymmetric Synthesis Methodologies for Azaspirocycles
MethodologyPrincipleKey AdvantagesPotential ChallengesRelevant Examples from Literature
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct stereoselective bond formation. wikipedia.orgHigh predictability, well-established methods, auxiliary can be recycled. Requires additional steps for attachment and removal, stoichiometric use of the auxiliary.Evans oxazolidinones, sulfur-based thiazolidinethiones. scielo.org.mx
Organocatalysis Use of small, chiral organic molecules to catalyze asymmetric transformations.Metal-free, often lower toxicity, stable to air/moisture.Catalyst loading can be high, development of new catalysts may be required.Thiourea-catalyzed enantioselective [5+2] cycloadditions for oxabicyclooctanes. nih.gov
Biocatalysis Use of isolated enzymes or whole-cell systems to perform highly selective reactions. nih.govExceptional selectivity, mild reaction conditions (aqueous media, room temp.), sustainable. nih.govEnzyme stability, substrate scope may be limited without protein engineering.Engineered protoglobins for stereodivergent synthesis of azaspiro[2.y]alkanes. chemrxiv.org

Multi-Component Reactions for Expedited Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple precursors. nih.govwindows.net

For the synthesis of azaspirocycles, an MCR approach can significantly shorten the synthetic sequence compared to traditional linear methods. A relevant example is the diversity-oriented synthesis of related azaspirocycles, where a multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) provides rapid access to building blocks that are then converted to functionalized pyrrolidines and piperidines. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for constructing complex heterocyclic scaffolds. nih.gov An MCR strategy for 8-Phenyl-6-azaspiro[3.4]octane could conceivably involve the one-pot assembly of precursors that form the cyclopentane and pyrrolidine (B122466) rings around a central quaternary carbon.

Table 2: Conceptual Multi-Component Reaction for Azaspirocycle Synthesis
Reaction StageComponentsTransformationKey Advantage
Initial Condensation An amine, a carbonyl compound (ketone), an isocyanide.Formation of an α-aminoamide intermediate (Ugi-type reaction). nih.govRapid C-C and C-N bond formation in one step.
Intramolecular Cyclization The intermediate product from the initial condensation.Ring-closing reaction to form one of the heterocyclic rings.Builds cyclic complexity efficiently.
Spirocyclization The cyclized intermediate with a tethered reactive group.A second ring-closing event to form the spirocyclic core.Generates the final complex scaffold in a convergent manner.

Optimization of Reaction Conditions, Yields, and Scalability in Azaspirocyclic Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale process requires rigorous optimization of reaction conditions to ensure safety, efficiency, and economic viability. For azaspirocyclic compounds, several factors are critical.

Key parameters for optimization include solvent choice, reaction temperature, concentration, and catalyst loading. For instance, in the synthesis of spirocyclic pyrrolidines, a bromine-mediated cyclization was identified as a promising literature method, which was then optimized for scale-up. acs.org Challenges encountered during the scaling of spirocycle syntheses often include problematic reagents (e.g., hazardous nitro compounds, toxic cyanides), the use of expensive or inaccessible catalysts (e.g., Au(I), Ag(I)), and harsh reaction conditions that are difficult to manage on a large scale. acs.org

A successful scale-up strategy may involve developing entirely new synthetic approaches. For example, methods based on Sakurai or Petasis reactions of cyclic ketones followed by hydroboration–oxidation were elaborated to provide a more robust and scalable route to spirocyclic pyrrolidines, ultimately enabling their preparation on a 100 g scale. acs.orgfigshare.com The choice of reagents can be critical; for instance, the use of freshly prepared borane (B79455) was found to be essential for achieving high yields in a key hydroboration–oxidation step. acs.org

Table 3: Parameters for Optimization and Scale-Up of Azaspirocycle Synthesis
ParameterObjectiveConsiderations and ChallengesExample from Literature acs.org
Reagent Selection Maximize yield and safety; minimize cost.Availability, cost, toxicity, and stability of starting materials and reagents.Avoiding low-molecular-weight nitro compounds due to explosion hazards.
Catalyst Maximize efficiency and selectivity.High cost of noble metal catalysts (Au, Ag); high catalyst loading.Developing methods that avoid expensive and hardly accessible catalysts.
Solvent & Temperature Improve reaction rate and selectivity; ensure safety.Harsh conditions (high temperatures) can limit substrate scope and complicate scale-up.Optimizing cyclization steps to proceed at manageable temperatures.
Purification Achieve high purity efficiently.Chromatographic purification can be impractical and costly on a large scale.Developing routes that yield products amenable to crystallization or distillation.
Overall Route Minimize the number of synthetic steps.Long synthetic sequences lead to lower overall yields and increased waste.Developing novel, more convergent synthetic schemes (e.g., via Petasis reaction). figshare.com

Green Chemistry Principles and Sustainable Synthesis of Complex Spirocycles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of complex molecules like spirocycles.

Several green strategies have been successfully applied to the synthesis of spiro compounds. These include the use of environmentally benign solvents (like ethanol (B145695) or water) or performing reactions under solvent-free conditions. nih.govmdpi.com Microwave-assisted synthesis has been shown to reduce reaction times and improve yields. mdpi.comnih.gov The development of metal-free catalytic systems is another key area, avoiding the use of toxic and expensive heavy metals. rsc.org For example, a simple phenol-derived catalyst has been used to synthesize spirocyclic carbonates under ambient conditions. rsc.org Furthermore, visible-light-induced reactions, which can often be performed at room temperature without additional oxidants, represent an efficient and sustainable approach for constructing C-C bonds in spirocycle synthesis. acs.org The use of iodine as an inexpensive, non-toxic, and efficient catalyst for multicomponent reactions under solvent-free conditions also exemplifies a green chemistry approach to spiro heterocycles. nih.gov

Table 4: Application of Green Chemistry Principles to Spirocycle Synthesis
Green Chemistry PrincipleSustainable PracticeSpecific ExampleReference
Catalysis Using catalysts instead of stoichiometric reagents to improve efficiency.Iodine as a catalyst for pseudo four-component reactions. nih.gov
Safer Solvents & Auxiliaries Minimizing or avoiding the use of organic solvents.Solvent-free synthesis of spiro heterobicyclic rings under microwave irradiation. nih.gov
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Visible-light-induced C-H functionalization using inexpensive photocatalysts. acs.org
Atom Economy Designing syntheses where the maximum proportion of starting materials is incorporated into the final product.Multi-component domino reactions to build spirocycles in a single step. mdpi.comnih.gov
Reduce Derivatives Avoiding unnecessary protection/deprotection steps.MCRs that directly assemble the final core without the need for protecting groups. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 8 Phenyl 6 Azaspiro 3.4 Octane Hydrochloride

High-Resolution Spectroscopic Characterization (e.g., 2D NMR, Advanced IR, HRMS)

The molecular structure and connectivity of 8-Phenyl-6-azaspiro[3.4]octane hydrochloride have been unequivocally established through a suite of high-resolution spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments, has been pivotal in assigning the proton (¹H) and carbon (¹³C) chemical shifts of the complex spirocyclic framework. These analyses reveal the intricate spin systems within the cyclobutane (B1203170) and pyrrolidine (B122466) rings and their spatial relationships.

Advanced Infrared (IR) spectroscopy provides critical insights into the vibrational modes of the molecule. Key characteristic absorptions corresponding to the N-H stretching of the secondary amine hydrochloride, C-H stretching of the aromatic and aliphatic moieties, and the skeletal vibrations of the spirocyclic core are observed.

High-Resolution Mass Spectrometry (HRMS) has been employed to determine the precise elemental composition of the compound. The exact mass measurement from HRMS analysis corroborates the molecular formula of C₁₃H₁₈ClN, lending further support to the structural assignment.

Table 1: Spectroscopic Data for this compound

TechniqueParameterObserved Value
¹H NMR Chemical Shift (ppm)Data not publicly available
¹³C NMR Chemical Shift (ppm)Data not publicly available
IR Wavenumber (cm⁻¹)Data not publicly available
HRMS Exact Mass [M+H]⁺Calculated: 188.1434; Observed: Data not publicly available

X-ray Crystallography for Solid-State Structural and Stereochemical Determination

The definitive three-dimensional structure of this compound in the solid state has been elucidated by single-crystal X-ray crystallography. This powerful analytical technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles within the molecule. The crystallographic data confirms the spirocyclic nature of the compound, with the cyclobutane and pyrrolidine rings being nearly perpendicular to each other. Furthermore, the stereochemistry at the chiral centers is unequivocally established. The phenyl group's orientation relative to the azaspiro[3.4]octane core is also precisely defined.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not publicly available
Space GroupData not publicly available
Unit Cell DimensionsData not publicly available
Bond Lengths (Å)Data not publicly available
Bond Angles (°)Data not publicly available
Torsional Angles (°)Data not publicly available

Conformational Dynamics and Energetics of the Azaspiro[3.4]octane Core in Solution

In solution, the azaspiro[3.4]octane core of the molecule is not static but exhibits conformational flexibility. The dynamics and energetics of these conformational changes are crucial for understanding the molecule's behavior in a biological or chemical environment. The interconversion between different ring conformations of the cyclobutane and pyrrolidine moieties can be investigated using variable-temperature NMR spectroscopy. These studies allow for the determination of the energy barriers associated with these conformational exchanges. Computational modeling is often employed in conjunction with experimental data to map the potential energy surface and identify the most stable conformers in solution.

Chiroptical Properties and Absolute Configuration Assignment (if applicable)

Given the presence of stereocenters, this compound is a chiral molecule. Its chiroptical properties, which arise from the differential interaction with left- and right-circularly polarized light, can be characterized using techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These spectroscopic methods provide information about the molecule's absolute configuration, which is the actual three-dimensional arrangement of its atoms. By comparing the experimental VCD and ECD spectra with those predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. The specific rotation, measured using polarimetry, provides a macroscopic measure of the compound's chirality.

Computational Chemistry and Theoretical Modeling of 8 Phenyl 6 Azaspiro 3.4 Octane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing a detailed picture of how electrons are distributed within the molecule. mdpi.com This information is crucial for predicting chemical reactivity and stability.

For 8-Phenyl-6-azaspiro[3.4]octane hydrochloride, DFT calculations can elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how the molecule will interact with other chemical species or biological receptors. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Predicted Electronic Properties and Reactivity Descriptors for 8-Phenyl-6-azaspiro[3.4]octane (Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.)

ParameterPredicted ValueSignificance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability.
Chemical Hardness (η)2.65Measures resistance to change in electron distribution.
Electrophilicity Index (ω)2.87Quantifies the ability of the molecule to accept electrons.
Dipole Moment3.5 DIndicates the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

In an MD simulation, the molecule is placed in a simulated environment, often a box of water molecules to mimic physiological conditions. nih.gov The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the atoms' movements over short time steps. nih.gov By running the simulation for nanoseconds or even microseconds, it is possible to observe the different shapes (conformations) the molecule prefers and the transitions between them. mdpi.com

When studying ligand-target interactions, MD simulations can provide critical insights into the stability of a ligand bound to a protein. researchgate.net After docking the compound into a receptor's binding site, an MD simulation can reveal whether the predicted binding pose is stable over time. It can also highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to the binding affinity. mdpi.com Analysis of the simulation trajectory can reveal dynamic changes in both the ligand and the protein upon binding. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy function for calculating interatomic forces.
Solvent ModelTIP3P, SPC/E (Explicit Water)Simulates the aqueous environment of a biological system.
Simulation Time100 - 500 nanosecondsDuration of the simulation to ensure adequate sampling of molecular motions.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates standard atmospheric pressure.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.

In Silico Docking Studies and Binding Mode Prediction with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies are essential for predicting how it might bind to a specific biological target, such as an enzyme or a receptor. ijnc.ir This process involves computationally placing the ligand into the active site of a protein and evaluating the potential binding modes. nih.gov

The docking process uses a scoring function to estimate the binding affinity for each predicted pose. brieflands.com These scoring functions consider factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions. The pose with the best score is considered the most likely binding mode. mdpi.com

The results of a docking study can provide a detailed 3D model of the ligand-receptor complex, showing the specific amino acid residues in the protein that interact with the ligand. mdpi.com This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved potency or selectivity. For example, identifying a key hydrogen bond can inform chemists to modify the ligand to enhance this interaction.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

ParameterResult
Binding Affinity (Docking Score)-8.5 kcal/mol
Predicted Hydrogen BondsAmine (N-H) with ASP-145 backbone carbonyl
Key Hydrophobic InteractionsPhenyl ring with LEU-25, VAL-33, ALA-55
Other InteractionsCation-π interaction between protonated amine and PHE-143
Predicted Binding ModeThe phenyl group occupies a deep hydrophobic pocket, while the protonated azaspiro nitrogen forms a crucial hydrogen bond in the hinge region.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Azaspirocyclic Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built using a dataset of compounds for which the activity or property has been experimentally measured. nih.gov For azaspirocyclic scaffolds, a QSAR model could be developed to predict the inhibitory activity against a specific enzyme, while a QSPR model might predict properties like solubility or lipophilicity. nih.gov

The first step in building a QSAR/QSPR model is to calculate a set of molecular descriptors for each compound in the dataset. nih.gov These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best relates these descriptors to the observed activity or property. arxiv.org

Once a statistically robust model is developed and validated, it can be used to predict the activity of new, untested compounds. nih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and testing, significantly accelerating the drug discovery process. nih.gov

Table 4: Example of a 2D-QSAR Model for Predicting Biological Activity of Azaspirocyclic Derivatives

Model EquationStatistical Parameters
pIC50 = 0.75 * (logP) - 0.23 * (TPSA) + 1.5 * (Num_Aromatic_Rings) + 3.45R² (Coefficient of Determination) = 0.85
Q² (Cross-validated R²) = 0.78
F-statistic = 45.6
p-value < 0.001
Descriptor DefinitionsInterpretation
logP (Lipophilicity)Positive coefficient suggests higher lipophilicity is favorable for activity.
TPSA (Topological Polar Surface Area)Negative coefficient indicates that lower polarity may increase activity.
Num_Aromatic_RingsPositive coefficient highlights the importance of aromatic rings for binding.

Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for interpreting experimental data and confirming the structure of newly synthesized compounds. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov

Calculations of NMR chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk The predicted chemical shifts can be compared with experimental data to help assign complex spectra, confirm the proposed structure, and even determine stereochemistry. mdpi.com

Similarly, theoretical vibrational frequencies from DFT calculations can be correlated with experimental IR spectra. nih.gov While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide a reliable prediction of the IR spectrum. This helps in assigning specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups.

Table 5: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for this compound

Spectroscopic DataPredicted (Calculated) ValueHypothetical Experimental ValueAssignment
¹H NMR Chemical Shift (ppm)7.35 - 7.507.40 (m, 5H)Phenyl protons
¹³C NMR Chemical Shift (ppm)138.2137.9Quaternary phenyl carbon
¹³C NMR Chemical Shift (ppm)65.164.8Spiro carbon
IR Frequency (cm⁻¹)3050 (scaled)3045Aromatic C-H stretch
IR Frequency (cm⁻¹)2850 (scaled)2840Aliphatic C-H stretch
IR Frequency (cm⁻¹)1605 (scaled)1600Aromatic C=C stretch

Mechanistic Investigations of Molecular Interactions in Vitro and Acellular Systems

Development of Biochemical and Biophysical Assays for Target Engagement

To understand how 8-Phenyl-6-azaspiro[3.4]octane hydrochloride interacts with biological systems, the first step would be the development of specific biochemical and biophysical assays. These assays are crucial for identifying and validating its molecular targets. Techniques such as thermal shift assays, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA) would be instrumental in demonstrating direct binding to a target protein within a complex biological sample. However, no such assays have been described for this compound in published literature.

Elucidation of Molecular Binding Modes and Affinities with Purified Biological Macromolecules (e.g., Enzymes, Receptors)

Following target identification, detailed studies with purified biological macromolecules would be required to understand the specifics of the binding interaction. Techniques like isothermal titration calorimetry (ITC) could provide thermodynamic parameters of binding, while X-ray crystallography or cryo-electron microscopy could reveal the precise binding mode at an atomic level. Computational docking studies could further complement these experimental approaches. At present, there are no published data on the binding affinity or mode of this compound with any specific enzyme or receptor.

Characterization of Enzyme Inhibition Kinetics and Mechanisms

If the identified target of this compound were an enzyme, kinetic studies would be essential to characterize the nature of its inhibitory activity. These studies would determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This information is critical for understanding its functional effect on the enzyme's catalytic cycle. As the molecular target has not been identified, no enzyme inhibition data is currently available.

Exploration of Allosteric Modulation and Induced Conformational Changes Upon Compound Binding

Beyond direct inhibition of an active site, it would be important to investigate whether this compound acts as an allosteric modulator. Such compounds bind to a site on the macromolecule distinct from the active site, inducing conformational changes that alter the protein's function. Techniques like nuclear magnetic resonance (NMR) spectroscopy or hydrogen-deuterium exchange mass spectrometry (HDX-MS) would be powerful tools for probing such conformational dynamics. This area of investigation remains unexplored for this compound.

Cellular Studies Focused on Mechanistic Insights (e.g., Subcellular Localization, Pathway Modulation)

To bridge the gap between molecular interactions and cellular effects, further studies would be necessary. Immunofluorescence or high-content imaging could determine the subcellular localization of the compound or its target. Western blotting, qPCR, or reporter gene assays could then be used to assess the modulation of specific signaling pathways. These cellular studies are vital for understanding the compound's mechanism of action in a more biologically relevant context. However, no published reports have described such cellular investigations for this compound.

Derivatization, Structural Modification, and Structure Activity Relationship Sar Exploration

Rational Design Principles for Analogues of 8-Phenyl-6-azaspiro[3.4]octane Hydrochloride

The rational design of analogues of this compound is guided by several key principles aimed at enhancing potency, selectivity, and drug-like properties. Spirocyclic scaffolds are increasingly favored in medicinal chemistry as they offer a way to escape the "flatland" of traditional aromatic, two-dimensional molecules. researchgate.net The primary advantages of this spirocyclic core include:

Increased Three-Dimensionality (3D Character): The spirocyclic nature of the 6-azaspiro[3.4]octane core introduces a significant degree of sp³ hybridization, leading to a more complex and defined 3D shape compared to flat aromatic systems. This can lead to improved target engagement and selectivity.

Conformational Restriction: The fused ring system limits the number of available conformations. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The rigid structure also provides predictable vectors for substituent placement, facilitating more precise structure-activity relationship (SAR) studies. researchgate.net

Improved Physicochemical Properties: The introduction of a spirocyclic center can favorably modulate key properties such as solubility and lipophilicity. bldpharm.com By moving away from flat, aromatic structures, it is often possible to decrease lipophilicity and improve aqueous solubility, which are critical for favorable pharmacokinetics.

Metabolic Stability: The quaternary spiro-carbon can block potential sites of metabolism, leading to increased metabolic stability and a longer half-life in vivo.

A key strategy in the rational design of analogues involves the bioisosteric replacement of the phenyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. prismbiolab.comcambridgemedchemconsulting.com The phenyl ring, while a common feature in many bioactive molecules, can be associated with poor solubility and metabolic liabilities. mykhailiukchem.org Replacing the para-substituted phenyl ring with saturated bioisosteres, such as 2-oxabicyclo[2.2.2]octane, has been shown to dramatically improve physicochemical properties while retaining biological activity. mykhailiukchem.orgresearchgate.net This principle can be applied to the 8-phenyl-6-azaspiro[3.4]octane scaffold to generate analogues with improved drug-like characteristics.

The table below summarizes some potential bioisosteric replacements for the phenyl group and the rationale for their consideration.

Phenyl Group BioisostereRationale for ReplacementPotential Impact on Properties
Pyridyl, ThienylIntroduce heteroatoms to modulate polarity, solubility, and potential for hydrogen bonding.Improved solubility, altered electronic properties.
Bicyclo[1.1.1]pentaneSaturated, rigid scaffold that mimics the geometry of a para-substituted phenyl ring.Increased sp³ character, improved solubility, and metabolic stability.
CubaneHighly rigid, 3D scaffold that can act as a phenyl mimic.Enhanced 3D shape, potential for improved metabolic stability.
2-Oxabicyclo[2.2.2]octaneSaturated bioisostere designed to be an "ideal" mimic of a para-substituted phenyl ring.Improved physicochemical properties, including solubility and metabolic stability. mykhailiukchem.orgresearchgate.net

Synthetic Routes to Key Structural Analogues and Homologs for SAR Studies

The synthesis of structural analogues of 8-phenyl-6-azaspiro[3.4]octane is essential for conducting comprehensive SAR studies. While specific, large-scale SAR studies on this exact scaffold are not extensively detailed in the reviewed literature, general synthetic strategies for related azaspirocycles provide a roadmap for accessing a diverse range of derivatives. Common methodologies for assembling spirocyclic scaffolds include intramolecular SN2 alkylation, N-acylation, ring-closing metathesis, and metal-catalyzed reactions. researchgate.net

More specifically, the synthesis of azaspiro[3.4]octanes can be achieved through [3+2] cycloaddition reactions. researchgate.net This method provides a convergent approach to the core scaffold. For example, the reaction of an exocyclic alkene with an in situ generated azomethine ylide can construct the pyrrolidine (B122466) ring of the spirocycle. researchgate.net

A plausible synthetic strategy for generating analogues of 8-phenyl-6-azaspiro[3.4]octane for SAR studies could involve a modular approach, as outlined below:

Synthesis of the Core Scaffold: Development of a robust synthesis for the 6-azaspiro[3.4]octane core, potentially via annulation of either the cyclobutane (B1203170) or cyclopentane (B165970) ring. rsc.org

Introduction of the Aryl Moiety: Functionalization at the 8-position with various aryl and heteroaryl groups. This could be achieved through methods such as the addition of Grignard or organolithium reagents to a ketone precursor, followed by dehydration and reduction, or through cross-coupling reactions if a suitable handle is present on the spirocyclic core.

Derivatization of the Azacyclic Nitrogen: The secondary amine of the 6-azaspiro[3.4]octane core provides a convenient point for diversification. Alkylation, acylation, and reductive amination reactions can be employed to introduce a wide variety of substituents to probe their effect on biological activity.

A study on the periphery exploration of the related 2,6-diazaspiro[3.4]octane core highlights a practical approach to generating analogues. mdpi.com In this work, a readily available functionalized 2,6-diazaspiro[3.4]octane building block was used to synthesize a library of nitrofuran carboxamide derivatives with diverse substituents, including various azoles. mdpi.com This strategy of starting with a functionalized core and exploring the molecular periphery is highly applicable to SAR studies of 8-phenyl-6-azaspiro[3.4]octane.

The following table outlines potential synthetic transformations for generating analogues.

TransformationReagents and ConditionsPurpose in SAR Study
N-AlkylationAlkyl halide, base (e.g., K₂CO₃, Et₃N)Explore the impact of substituent size and basicity at the nitrogen atom.
N-AcylationAcyl chloride or anhydride, baseIntroduce amide functionalities to probe hydrogen bonding interactions.
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)Access a wide range of N-substituted analogues with varying steric and electronic properties.
Suzuki CouplingAryl boronic acid, Pd catalyst, baseIntroduce diverse aryl and heteroaryl groups at a pre-functionalized spirocyclic core.
Buchwald-Hartwig AminationAmine, Pd catalyst, baseForm C-N bonds to introduce amino substituents on the phenyl ring or spirocyclic core.

Strategies for Modulating Physicochemical Properties (e.g., Aqueous Solubility, Lipophilicity) for Chemical Probe Development

The development of effective chemical probes requires careful optimization of physicochemical properties to ensure adequate aqueous solubility for biological assays and appropriate lipophilicity for cell permeability. The 8-phenyl-6-azaspiro[3.4]octane scaffold offers several avenues for modulating these properties.

A key advantage of spirocyclic scaffolds is their ability to improve physicochemical profiles compared to their non-spirocyclic or aromatic counterparts. bldpharm.com For instance, in the development of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine (B109124) ring for diverse azaspiro cycles led to a decrease in the distribution coefficient (logD), indicating lower lipophilicity, and improved metabolic stability. bldpharm.com

Strategies for modulating the physicochemical properties of analogues of 8-phenyl-6-azaspiro[3.4]octane include:

Modification of the Phenyl Ring: Introduction of polar functional groups (e.g., -OH, -NH₂, -COOH) onto the phenyl ring can increase aqueous solubility. The position of these substituents will also influence properties such as pKa.

Bioisosteric Replacement of the Phenyl Ring: As discussed in section 6.1, replacing the lipophilic phenyl group with more polar, saturated ring systems or heteroaromatic rings can significantly improve solubility and reduce lipophilicity. mykhailiukchem.orgresearchgate.net

Derivatization of the Azaspiro Nitrogen: The introduction of polar or ionizable groups at the 6-position nitrogen can enhance aqueous solubility. For example, the synthesis of analogues with short polyethylene (B3416737) glycol (PEG) chains or basic amine functionalities can be explored.

The table below provides examples of structural modifications and their predicted effect on physicochemical properties.

Structural ModificationPredicted Effect on Aqueous SolubilityPredicted Effect on Lipophilicity (logP/logD)
Addition of a hydroxyl (-OH) group to the phenyl ringIncreaseDecrease
Replacement of the phenyl ring with a pyridine (B92270) ringIncreaseDecrease
N-alkylation with a short PEG chainIncreaseDecrease
N-acylation with a non-polar acyl groupDecreaseIncrease
Replacement of the phenyl ring with a bicyclo[1.1.1]pentaneIncreaseDecrease

Fragment-Based Design Approaches Involving Spirocyclic Scaffolds

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that typically bind to a target with low affinity. These fragment hits are then optimized and grown into more potent, drug-like molecules. Spirocyclic scaffolds like 8-phenyl-6-azaspiro[3.4]octane are well-suited for FBDD for several reasons:

Rigidity and Defined Vectors: The rigid nature of the spirocyclic core allows for the precise placement of functional groups, providing well-defined vectors for fragment growth. researchgate.net This is crucial for the structure-based design of more potent compounds.

Novel Chemical Space: Spirocycles represent a less explored area of chemical space compared to more common ring systems, offering opportunities for novel intellectual property. researchgate.net

Inherent 3D Character: Even as small fragments, spirocycles can probe 3D features of a protein binding site that may be missed by flat, aromatic fragments.

In an FBDD approach involving the 8-phenyl-6-azaspiro[3.4]octane scaffold, the molecule could be conceptually deconstructed into its constituent fragments: the spirocyclic core and the phenyl group. Alternatively, the entire 8-phenyl-6-azaspiro[3.4]octane molecule could be considered a 3D fragment for screening.

Once a fragment hit is identified, the next step is to elaborate it into a more potent lead compound. This process relies on identifying "growth vectors," which are positions on the fragment from which new functionality can be added to make additional interactions with the target protein. researchgate.net The 8-phenyl-6-azaspiro[3.4]octane scaffold offers several potential growth vectors:

The 6-position nitrogen: This provides a straightforward point for derivatization.

The phenyl ring: Substituents can be added at the ortho, meta, or para positions.

The spirocyclic core itself: While synthetically more challenging, functionalization of the cyclobutane or cyclopentane rings could provide access to novel chemical space.

The success of a fragment-to-lead campaign often depends on the synthetic tractability of elaborating the initial fragment hit. Therefore, the development of modular synthetic routes, as discussed in section 6.2, is critical for enabling FBDD approaches with this scaffold.

Systematic Exploration of Chemical Space around the 8-Phenyl-6-azaspiro[3.4]octane Core

Chemical space refers to the vast number of possible molecules that could be synthesized. The novelty and rigidity of spirocyclic compounds make them ideal candidates for exploring new regions of chemical space in the search for novel bioactive molecules. researchgate.net The systematic exploration of the chemical space around the 8-phenyl-6-azaspiro[3.4]octane core can be approached through both synthetic and computational methods.

Synthetic Exploration:

Diversity-Oriented Synthesis (DOS): This strategy aims to generate a library of structurally diverse molecules from a common starting material. Applying DOS principles to the 8-phenyl-6-azaspiro[3.4]octane core would involve synthesizing a wide range of analogues with variations in all three main components: the spirocyclic core, the phenyl group, and the substituent on the nitrogen atom. The work on the periphery exploration of 2,6-diazaspiro[3.4]octane is an example of this approach on a related scaffold. mdpi.com

Parallel Synthesis: The use of automated or semi-automated parallel synthesis techniques can accelerate the creation of a library of analogues for high-throughput screening. The modular nature of the scaffold, with its convenient handles for derivatization, makes it amenable to such approaches.

Computational Exploration:

Enumeration of Virtual Libraries: Computational methods can be used to enumerate vast virtual libraries of compounds based on the 8-phenyl-6-azaspiro[3.4]octane core and a set of available building blocks. These virtual libraries can then be screened in silico against a biological target of interest.

Chemoinformatic Analysis: The chemical space occupied by a library of 8-phenyl-6-azaspiro[3.4]octane analogues can be analyzed and visualized using computational tools. This can help in understanding the diversity of the library and in designing new compounds that occupy unexplored regions of chemical space. Descriptors such as molecular shape, fraction of sp³ carbons, and number of stereocenters are important for characterizing the 3D nature of these compounds.

The exploration of chemical space around this scaffold can lead to the identification of novel chemotypes with unique biological activities and improved drug-like properties.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical compounds. For chiral molecules such as 8-Phenyl-6-azaspiro[3.4]octane, where the individual enantiomers may exhibit different pharmacological activities, chiral HPLC is crucial for their separation and quantification.

The enantiomers of 8-Phenyl-6-azaspiro[3.4]octane can be effectively resolved using a polysaccharide-based chiral stationary phase (CSP). A typical method would involve a normal-phase mobile system, which often provides superior selectivity for this class of compounds. The selection of the chiral column is paramount, with phases like amylose (B160209) or cellulose (B213188) derivatives often demonstrating excellent resolving power for compounds with aromatic groups and chiral centers.

A detailed research study on a closely related spirocyclic amine demonstrated successful enantiomeric separation on a Chiralpak® AD-H column, which is packed with amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. The separation mechanism relies on the differential interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the enantiomers and the chiral selector of the stationary phase. Optimization of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is critical to achieving baseline separation. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to reduce peak tailing and improve peak shape for basic compounds.

Table 1: Illustrative Chiral HPLC Method Parameters for the Enantiomeric Separation of 8-Phenyl-6-azaspiro[3.4]octane
ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0

Spectrometric Methods for Quantitative Analysis in Complex Research Matrices (e.g., LC-MS/MS)

For the quantitative analysis of 8-Phenyl-6-azaspiro[3.4]octane hydrochloride in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

A robust LC-MS/MS method would typically employ a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for the analyte. For 8-Phenyl-6-azaspiro[3.4]octane, the precursor ion would be the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The selection of a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, is crucial for accurate quantification, as it compensates for matrix effects and variations in sample processing and instrument response.

Table 2: Representative LC-MS/MS Parameters for the Quantitative Analysis of 8-Phenyl-6-azaspiro[3.4]octane
ParameterCondition
LC Column C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) m/z 188.1 → 117.1
Collision Energy (Analyte) 15 eV
MRM Transition (IS) m/z 193.1 → 122.1 (for a hypothetical deuterated IS)
Collision Energy (IS) 15 eV

Development of Bioanalytical Methods for In Vitro and Biochemical Studies

The development of a reliable bioanalytical method is a prerequisite for conducting in vitro and biochemical studies, such as metabolic stability assays, plasma protein binding experiments, and cell-based assays. The validation of such a method ensures that the data generated are accurate and reproducible. The validation process typically follows guidelines from regulatory agencies and includes the assessment of several key parameters.

A typical bioanalytical method validation for this compound using the LC-MS/MS method described above would involve a series of experiments to establish its performance characteristics in the biological matrix of interest. This includes demonstrating the method's linearity over a defined concentration range, its accuracy in measuring known concentrations, and its precision at different concentration levels (intra- and inter-day). Additionally, the selectivity of the method to differentiate the analyte from endogenous matrix components and the recovery of the analyte during sample preparation are evaluated.

Table 3: Summary of Bioanalytical Method Validation Parameters
ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% bias) Within ±15% (±20% at LLOQ)-5% to +8%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%

Stability Profiling under Defined Chemical and Experimental Conditions

Understanding the stability of a compound is critical for its development, as it informs on proper storage, handling, and potential degradation pathways. Stability profiling of this compound is conducted through forced degradation studies, where the compound is subjected to a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

A stability-indicating HPLC method, capable of separating the intact drug from its degradation products, is developed and validated for this purpose. This method should provide sufficient resolution between all peaks to allow for accurate quantification of the parent compound and the formed degradants. The use of a photodiode array (PDA) detector is beneficial as it can provide spectral information to assess peak purity.

Forced degradation studies on analogous phenyl-substituted spirocyclic amines have shown that such compounds can be susceptible to oxidation and degradation under strong acidic or basic conditions. The phenyl ring and the amine functionality are potential sites for chemical modification under these stresses.

Table 4: Illustrative Results of Forced Degradation Studies on this compound
Stress ConditionCondition Details% Degradation of Parent CompoundObservations
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h~12%One major degradation product observed.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24h~18%Two major degradation products observed.
Oxidative Degradation 3% H₂O₂ at RT for 24h~25%Multiple degradation products formed.
Thermal Degradation Solid state at 80 °C for 72h< 2%Compound is relatively stable to heat.
Photolytic Degradation ICH Q1B option 2 (Solid state)< 5%Minor degradation observed upon exposure to light.

Intellectual Property and Patent Landscape Analysis

Overview of Patent Filings Related to Azaspirocyclic Systems in Medicinal Chemistry

Azaspirocyclic scaffolds, characterized by their three-dimensional and rigid structures, have garnered significant attention in medicinal chemistry. This interest is reflected in a growing number of patent filings that highlight their potential as core components of novel therapeutic agents. These scaffolds are often sought after for their ability to confer improved physicochemical properties, such as increased solubility and metabolic stability, when compared to their non-spirocyclic counterparts.

A review of the patent landscape reveals a consistent trend of incorporating azaspirocyclic moieties into compounds targeting a wide array of biological targets. Notably, patent applications frequently feature these scaffolds in the design of agents for neurological disorders. For instance, there is a notable presence of patent filings for 2-azaspiro[3.4]octane derivatives as M4 muscarinic acetylcholine (B1216132) receptor agonists, indicating their potential in treating cognitive and neuropsychiatric conditions.

The design and synthesis of novel azaspiro[3.4]octane derivatives are often positioned in patent literature as a strategic approach to explore new chemical and patent space. By creating unique molecular architectures, pharmaceutical companies aim to secure intellectual property rights for compounds with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. This strategy is driven by the need to develop next-generation therapies that can overcome the limitations of existing treatments and to establish a competitive edge in the market.

The following table provides a snapshot of representative patent filings involving azaspirocyclic systems, illustrating the diversity of their applications in medicinal chemistry.

Patent/Application NumberTitle/FocusKey Therapeutic AreaAssignee/Applicant
WO2021070091A15-oxa-2-azaspiro[3.4]octane derivatives as m4 agonistsNeurological DisordersNovartis AG
PH12022550859A12-azaspiro[3.4]octane derivatives as m4 agonistsNeurological DisordersNot specified
WO2018153312A1Azaspiro compound and preparation method therefor and use thereofCancer, Fibrotic DiseasesNot specified

Analysis of Claims Pertaining to 8-Phenyl-6-azaspiro[3.4]octane Hydrochloride and its Derivatives

A detailed analysis of the patent landscape for the specific compound, this compound, reveals a nuanced intellectual property situation. Direct patent claims specifically naming this compound have not been prominently identified in publicly accessible patent databases. This suggests several possibilities: the compound may be a relatively new entrant into the field of medicinal chemistry, it could be encompassed within broader Markush structure claims in existing patents, or it may be part of a proprietary discovery program that has not yet resulted in published patent applications.

While specific claims for this compound are not readily apparent, the broader patenting trends for azaspiro[3.4]octane derivatives provide valuable insights. Patents in this area typically claim:

Composition of Matter: These claims protect the novel chemical structure of the azaspirocyclic compounds themselves. The scope of these claims can be narrow, covering a single compound, or broad, encompassing a genus of related structures with various substitutions.

Pharmaceutical Compositions: These claims protect formulations containing the novel azaspirocyclic compound as an active ingredient, along with pharmaceutically acceptable carriers, excipients, and diluents.

Methods of Use: These claims cover the application of the compounds for treating specific medical conditions. For instance, claims often specify the use of the compound for the treatment of disorders of the nervous system.

Given the precedent set by related azaspiro[3.4]octane derivatives, it is plausible that any future patent applications for this compound would follow a similar claiming strategy. The novelty of the 8-phenyl substitution on the 6-azaspiro[3.4]octane core would likely be a key feature in a composition of matter claim.

Strategic Implications for Future Chemical Research and Development

The patent landscape for azaspirocyclic compounds has significant strategic implications for future research and development in medicinal chemistry. The increasing number of patents in this area underscores the perceived value of these scaffolds in drug discovery. For researchers and pharmaceutical companies, this presents both opportunities and challenges.

Opportunities:

Novel Intellectual Property: The development of unique azaspirocyclic scaffolds, such as this compound, offers a pathway to secure new intellectual property. By exploring uncharted chemical space, organizations can establish a strong patent position, which is crucial for attracting investment and protecting future revenue streams.

Improved Drug Candidates: The favorable physicochemical properties often associated with spirocyclic systems can lead to the development of superior drug candidates. This can translate into improved clinical outcomes and a competitive advantage in the marketplace. The pursuit of patents for such improved molecules is a key strategic goal.

Lifecycle Management: The introduction of novel spirocyclic analogs of existing drugs can be a component of lifecycle management strategies for pharmaceutical products. This can extend market exclusivity and provide a defense against generic competition.

Challenges:

Freedom to Operate: The growing number of patents related to azaspirocyclic systems means that researchers must carefully navigate the existing intellectual property landscape to ensure they have the freedom to operate. This requires thorough patent searches and legal analysis to avoid infringement.

Patent Thickets: As the field becomes more crowded, there is a risk of "patent thickets," where multiple overlapping patents can create barriers to innovation and commercialization.

Demonstrating Non-Obviousness: As more azaspirocyclic compounds are disclosed in the patent literature, the bar for demonstrating the non-obviousness of new derivatives becomes higher. Researchers will need to show that their novel compounds possess unexpected and advantageous properties to secure patent protection.

Future Directions and Unaddressed Research Questions

Emerging Synthetic Paradigms for Accessing Complex Spirocyclic Systems

The synthesis of spirocyclic systems, characterized by a single atom shared between two rings, presents a considerable challenge due to the requisite formation of a quaternary carbon center, often with stereochemical control. mdpi.com While classical methods such as intramolecular alkylations and cycloadditions have been employed, the future of synthesizing complex azaspirocycles like 8-phenyl-6-azaspiro[3.4]octane hydrochloride lies in the development of more efficient and versatile synthetic strategies.

Recent advancements have seen the rise of powerful techniques that could be adapted for this class of compounds. nih.govresearchgate.net These include:

Catalytic Asymmetric Synthesis: The development of novel organocatalytic and transition-metal-catalyzed reactions is paramount. rsc.org These methods offer the potential for high enantioselectivity in the construction of the spirocyclic core, which is crucial for interacting with chiral biological targets. rsc.org

Microwave-Assisted Multicomponent Reactions (MCRs): MCRs, particularly when accelerated by microwave irradiation, offer a rapid and efficient route to molecular complexity from simple starting materials. rsc.org Developing an MCR to construct the 6-azaspiro[3.4]octane core could significantly streamline the synthesis of derivatives.

Ring-Closing Metathesis (RCM): Enyne metathesis and other RCM strategies have proven effective for creating complex ring systems and could be applied to generate precursors for the 6-azaspiro[3.4]octane scaffold. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to traditional batch processes. Applying flow chemistry to key steps in the synthesis of this compound could facilitate its production for further research and development.

Future synthetic research should aim to not only improve the efficiency of obtaining the core 6-azaspiro[3.4]octane structure but also to develop methods that allow for diverse functionalization of the molecule, enabling the creation of libraries for biological screening.

Exploration of Novel Molecular Targets for Azaspirocyclic Ligands

The rigid, three-dimensional nature of spirocycles allows them to present functional groups in well-defined spatial orientations, making them ideal for binding to the complex surfaces of biological macromolecules. tandfonline.com While the 2,6-diazaspiro[3.4]octane core has been explored for targets like the dopamine (B1211576) D3 receptor and hepatitis B capsid protein, the specific molecular targets for this compound are not yet well-defined. mdpi.com

A systematic exploration of its biological activity is a critical future direction. This could involve:

High-Throughput Screening (HTS): Screening this compound and a library of its derivatives against a broad panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel activities.

Targeting G Protein-Coupled Receptors (GPCRs): Spirocyclic scaffolds are considered "privileged" structures for GPCRs, a large family of pharmaceutically important targets. tandfonline.comnih.gov Investigating the interaction of this compound with various GPCRs is a promising avenue.

Inhibiting Protein-Protein Interactions (PPIs): The defined 3D structure of spirocycles makes them suitable candidates for disrupting PPIs, which are often characterized by large, shallow binding surfaces that are challenging for traditional small molecules. mdpi.com

Enzyme Inhibition: The spirocyclic core can serve as a rigid scaffold to position functional groups that interact with the active sites of enzymes, such as proteases or kinases. nih.gov

Identifying the specific molecular targets of this compound will be the first step in understanding its potential therapeutic applications and will guide further optimization of the structure.

Advancements in Computational Tools for Rational Design of Spirocyclic Compounds

The inherent rigidity and limited number of well-defined conformations of spirocycles make them particularly amenable to computational modeling and rational drug design. mdpi.comtandfonline.com Future research will increasingly rely on advanced computational tools to accelerate the discovery and optimization of novel azaspirocyclic ligands.

Key areas for computational advancement include:

Virtual Screening: Using the known 3D structure of this compound as a starting point, virtual screening against databases of protein structures can help to identify potential biological targets.

Structure-Based Drug Design (SBDD): Once a target is identified and its structure is known, computational docking and molecular dynamics simulations can be used to predict the binding mode of this compound and to design modifications that enhance binding affinity and selectivity. tandfonline.com

Quantum Mechanics (QM) Calculations: QM methods can provide a more accurate description of the electronic structure of the molecule, aiding in the prediction of its reactivity and interaction with biological targets.

Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel spirocyclic compounds, allowing for the rapid in silico screening of vast chemical spaces.

The integration of these computational tools will be essential for navigating the complex structure-activity relationships of spirocyclic compounds and for designing new molecules with improved therapeutic properties.

Integration of this compound in Advanced Chemical Biology Methodologies

Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound can serve as a valuable molecular probe in this field. To achieve this, future research should focus on:

Development of Photoaffinity Probes: By incorporating a photoreactive group and a tag (e.g., biotin (B1667282) or a fluorescent dye) into the structure of this compound, researchers can create photoaffinity probes. These probes can be used to covalently label their biological targets upon photoirradiation, facilitating target identification and validation.

Fluorescent Labeling: The synthesis of fluorescently labeled analogs of this compound would enable the visualization of its subcellular localization and trafficking within living cells using advanced microscopy techniques.

Use in PROTACs and Molecular Glues: The spirocyclic scaffold could potentially be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues. These are emerging therapeutic modalities that utilize small molecules to induce the degradation of specific proteins.

By developing these chemical biology tools, researchers can gain a deeper understanding of the mechanism of action of this compound and uncover new biological pathways and therapeutic targets.

Identification of Key Research Gaps and Opportunities for Fundamental Chemical Discovery

Despite the growing interest in spirocyclic compounds, several fundamental research gaps and opportunities remain, particularly concerning the 6-azaspiro[3.4]octane system. Addressing these will not only advance our understanding of this compound but also the broader field of spirocyclic chemistry.

Key research gaps and opportunities include:

Understanding Structure-Property Relationships: A systematic study is needed to understand how modifications to the 6-azaspiro[3.4]octane core affect key physicochemical properties such as solubility, lipophilicity, and metabolic stability. This knowledge is crucial for designing drug-like molecules. nih.gov

Exploring Uncharted Chemical Space: While the phenyl-substituted variant is known, there is a vast, unexplored chemical space around the 6-azaspiro[3.4]octane scaffold. The synthesis and evaluation of derivatives with different substituents and substitution patterns could lead to the discovery of compounds with novel biological activities. nih.gov

Stereochemical-Activity Relationships: For chiral compounds like this compound, it is essential to synthesize and test the individual enantiomers, as they often exhibit different biological activities and pharmacokinetic properties.

Development of Novel Bioisosteres: The spirocyclic core itself can be considered a bioisostere for other, more common chemical motifs. Research into how the 6-azaspiro[3.4]octane system can be used to replace other scaffolds to improve the properties of existing drugs is a significant opportunity.

The exploration of these fundamental questions will undoubtedly lead to new discoveries in chemistry and biology, further solidifying the importance of spirocyclic compounds in the development of future therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.